molecular formula C14H19N3S B12694138 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinethione CAS No. 91703-32-1

5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinethione

Katalognummer: B12694138
CAS-Nummer: 91703-32-1
Molekulargewicht: 261.39 g/mol
InChI-Schlüssel: HFDXGVBCOFKEQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinethione is a heterocyclic compound that features a piperazine ring substituted with a phenyl group and a pyrrolidinethione moiety. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinethione typically involves the reaction of 4-phenylpiperazine with a suitable pyrrolidinethione precursor. One common method includes the following steps:

    Formation of the Pyrrolidinethione Precursor: This can be achieved by reacting pyrrolidine with carbon disulfide in the presence of a base to form the pyrrolidinethione.

    Coupling Reaction: The pyrrolidinethione is then reacted with 4-phenylpiperazine under suitable conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or using a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The phenyl group or the piperazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinethione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Phenylpiperazine: A related compound with similar structural features but lacking the pyrrolidinethione moiety.

    2-Pyrrolidinethione: Contains the pyrrolidinethione group but lacks the piperazine ring.

    Phenylpiperazine Derivatives: Various derivatives with different substituents on the piperazine ring.

Uniqueness

5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinethione is unique due to the combination of the piperazine ring and the pyrrolidinethione moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

91703-32-1

Molekularformel

C14H19N3S

Molekulargewicht

261.39 g/mol

IUPAC-Name

5-(4-phenylpiperazin-1-yl)pyrrolidine-2-thione

InChI

InChI=1S/C14H19N3S/c18-14-7-6-13(15-14)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,15,18)

InChI-Schlüssel

HFDXGVBCOFKEQB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=S)NC1N2CCN(CC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.